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Compound of Interest

Compound Name: 2,3,6-Trichloropyridine

Cat. No.: B3415642 Get Quote

This technical guide provides a comprehensive analysis of the spectroscopic properties of

2,3,6-trichloropyridine. Designed for researchers, scientists, and professionals in drug

development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR),

and mass spectrometry (MS) data integral to the structural confirmation and characterization of

this important chemical intermediate. While direct experimental spectra for 2,3,6-
trichloropyridine are not readily available in public spectral databases, this guide leverages

fundamental principles of spectroscopy and data from analogous compounds to provide a

robust, predictive analysis of its key spectral features.

Introduction: The Significance of 2,3,6-
Trichloropyridine
2,3,6-Trichloropyridine is a halogenated pyridine derivative with significant applications in the

synthesis of agrochemicals and pharmaceuticals.[1][2] Its chemical reactivity and potential

biological activity make a thorough understanding of its structure essential for its effective use

and for the development of novel compounds. Spectroscopic analysis is the cornerstone of this

structural elucidation, providing a detailed fingerprint of the molecule's atomic and electronic

environment. This guide will explore the predicted spectroscopic data for 2,3,6-
trichloropyridine, offering insights into how NMR, IR, and MS techniques collectively

contribute to its unambiguous identification.
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Molecular Structure and Predicted Spectroscopic
Overview
The structure of 2,3,6-trichloropyridine, with the chemical formula C₅H₂Cl₃N, consists of a

pyridine ring substituted with three chlorine atoms at positions 2, 3, and 6.[3] The two remaining

hydrogen atoms are located at positions 4 and 5. The arrangement of these substituents

dictates the electronic environment of each atom and, consequently, the expected

spectroscopic signals.

Caption: Molecular structure of 2,3,6-trichloropyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For 2,3,6-trichloropyridine, both ¹H and ¹³C NMR are crucial for structural

confirmation.

Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of 2,3,6-trichloropyridine is expected to be relatively simple, showing

two distinct signals corresponding to the two aromatic protons.

Chemical Shift Prediction: The electron-withdrawing nature of the nitrogen atom and the

three chlorine atoms will deshield the protons, causing them to resonate at a downfield

(higher ppm) region. The proton at the C5 position (adjacent to a carbon and the nitrogen)

and the proton at the C4 position (between two carbons) will have slightly different electronic

environments.

Splitting Pattern: The two protons are on adjacent carbons and should therefore exhibit spin-

spin coupling, appearing as a pair of doublets. The coupling constant (J-value) for ortho-

coupling in pyridine rings is typically in the range of 4-6 Hz.

Table 1: Predicted ¹H NMR Data for 2,3,6-Trichloropyridine
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Proton
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-4 7.3 - 7.6 Doublet 4 - 6

H-5 7.8 - 8.1 Doublet 4 - 6

Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the carbon skeleton. Due to the lack of

symmetry in the substitution pattern, five distinct signals are expected for the five carbon atoms

of the pyridine ring.

Chemical Shift Prediction: The carbons bonded to chlorine atoms (C2, C3, C6) will be

significantly deshielded and appear at higher chemical shifts. The carbons bonded to

hydrogen (C4, C5) will appear at relatively lower chemical shifts. The carbon atoms adjacent

to the nitrogen (C2, C6) will also experience a downfield shift.

Table 2: Predicted ¹³C NMR Data for 2,3,6-Trichloropyridine

Carbon Predicted Chemical Shift (δ, ppm)

C-2 150 - 155

C-3 135 - 140

C-4 125 - 130

C-5 130 - 135

C-6 145 - 150

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the

absorption of infrared radiation corresponding to molecular vibrations.

C-H Stretching: Aromatic C-H stretching vibrations are expected in the region of 3000-3100

cm⁻¹.
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C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the

pyridine ring will appear in the fingerprint region, typically between 1400 and 1600 cm⁻¹.

C-Cl Stretching: The C-Cl stretching vibrations will be observed at lower wavenumbers,

generally in the range of 600-800 cm⁻¹.

Table 3: Predicted IR Absorption Bands for 2,3,6-Trichloropyridine

Vibrational Mode
Predicted Absorption
Range (cm⁻¹)

Intensity

Aromatic C-H Stretch 3000 - 3100 Weak to Medium

Aromatic C=N Stretch 1550 - 1600 Medium to Strong

Aromatic C=C Stretch 1400 - 1500 Medium to Strong

C-Cl Stretch 600 - 800 Strong

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which is invaluable for confirming its identity.

Molecular Ion Peak (M⁺): The molecular weight of 2,3,6-trichloropyridine is approximately

181.9 g/mol .[3] Due to the presence of three chlorine atoms, the molecular ion peak will

exhibit a characteristic isotopic pattern. Chlorine has two main isotopes, ³⁵Cl (75.8%

abundance) and ³⁷Cl (24.2% abundance). This will result in a cluster of peaks for the

molecular ion (M⁺, M+2, M+4, M+6) with predictable relative intensities.

Fragmentation Pattern: The fragmentation of 2,3,6-trichloropyridine under electron

ionization is expected to involve the sequential loss of chlorine atoms or HCl.
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Predicted Mass Spectrometry Fragmentation of 2,3,6-Trichloropyridine

[C₅H₂Cl₃N]⁺
m/z = 181, 183, 185, 187

[C₅H₂Cl₂N]⁺
m/z = 146, 148, 150

- Cl

[C₅HCl₂N]⁺
m/z = 145, 147, 149

- HCl

[C₅H₂ClN]⁺
m/z = 111, 113

- Cl

[C₅H₂N]⁺
m/z = 76

- Cl
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Elucidation of 2,3,6-Trichloropyridine: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3415642#spectroscopic-data-of-2-3-6-
trichloropyridine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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